Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(5-bromo-2-chlorophenyl)carbonyl]amino}benzoate
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Overview
Description
Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(5-bromo-2-chlorophenyl)carbonyl]amino}benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a piperazine ring, a benzoate ester, and halogenated phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(5-bromo-2-chlorophenyl)carbonyl]amino}benzoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the piperazine derivative, followed by the introduction of the benzoate ester and the halogenated phenyl groups. Common reagents used in these reactions include acetic anhydride, bromine, and chlorinating agents. The reaction conditions usually involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(5-bromo-2-chlorophenyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen atoms in the phenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, pH levels, and solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(5-bromo-2-chlorophenyl)carbonyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(5-bromo-2-chlorophenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways depend on the specific application and context of use.
Properties
Molecular Formula |
C21H21BrClN3O4 |
---|---|
Molecular Weight |
494.8 g/mol |
IUPAC Name |
methyl 4-(4-acetylpiperazin-1-yl)-3-[(5-bromo-2-chlorobenzoyl)amino]benzoate |
InChI |
InChI=1S/C21H21BrClN3O4/c1-13(27)25-7-9-26(10-8-25)19-6-3-14(21(29)30-2)11-18(19)24-20(28)16-12-15(22)4-5-17(16)23/h3-6,11-12H,7-10H2,1-2H3,(H,24,28) |
InChI Key |
OGLFNDDTUAIHOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=C(C=CC(=C3)Br)Cl |
Origin of Product |
United States |
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